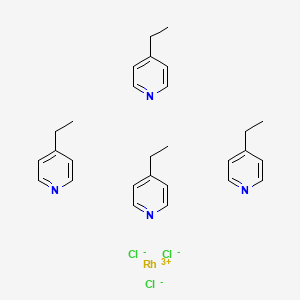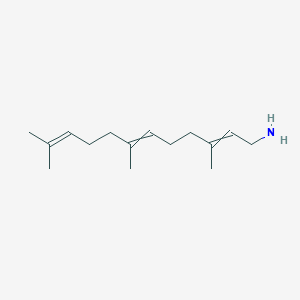
N-(3,7,11-trimethyl-2,6,10-dodecatrienyl)amine
Descripción general
Descripción
Farnesyl amine is a natural product found in Monomorium fieldi with data available.
Aplicaciones Científicas De Investigación
Catalytic Amination of Biomass-Based Alcohols
Amines, including those derived from N-(3,7,11-trimethyl-2,6,10-dodecatrienyl)amine, are central to the chemical industry, with applications in agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. Their synthesis often involves direct alcohol amination, which is an efficient method for producing low alkyl chain amines. This process is significant for the production of various industrial chemicals (Pera‐Titus & Shi, 2014).
Biologically Active Compounds from Algae
Compounds like farnesyl oleate and farnesyl palmitate, structurally similar to N-(3,7,11-trimethyl-2,6,10-dodecatrienyl)amine, have been obtained from algae like Botryococcus braunii. These compounds have potential applications in biofuels and biologically active substances (Inoue et al., 1994).
CO2 Capture Solvents
Polyamines, similar in structure to N-(3,7,11-trimethyl-2,6,10-dodecatrienyl)amine, have been evaluated as CO2 capture solvents. Their properties like absorption rate, thermal stability, and viscosity make them potential candidates for efficient CO2 capture in industrial processes (Kim et al., 2019).
Synthetic Methods in Organic Chemistry
The development of methods for synthesizing N-methyl- and N-alkylamines is important for both academic research and industrial production. This includes the synthesis of amines structurally related to N-(3,7,11-trimethyl-2,6,10-dodecatrienyl)amine, which are used in life-science molecules and have significant regulatory roles (Senthamarai et al., 2018).
Gastric Antisecretory Agents
Research has been conducted on compounds like N1-piperonyl-N4-3,7,11-trimethyl-2,6,10-dodecatrienylpiperazine, demonstrating potential as gastric antisecretory drugs. These compounds, related to N-(3,7,11-trimethyl-2,6,10-dodecatrienyl)amine, have shown promise in preventing hypersecretion and in treating experimental ulcers (Bianchetti et al., 1975).
Propiedades
Nombre del producto |
N-(3,7,11-trimethyl-2,6,10-dodecatrienyl)amine |
|---|---|
Fórmula molecular |
C15H27N |
Peso molecular |
221.38 g/mol |
Nombre IUPAC |
3,7,11-trimethyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C15H27N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12,16H2,1-4H3 |
Clave InChI |
BDKQVCHNTAJNJR-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCN)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCN)C)C)C |
Sinónimos |
farnesylamine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1225705.png)

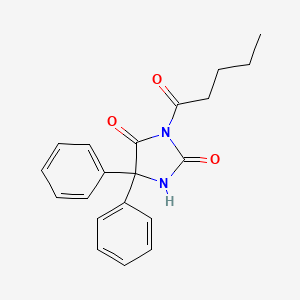
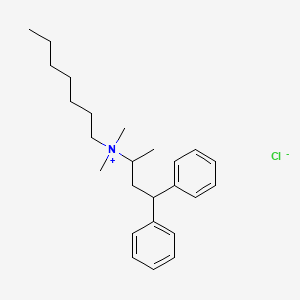
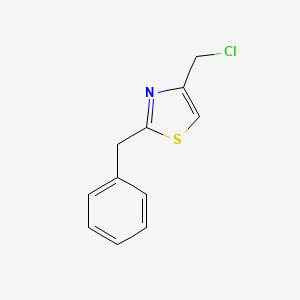

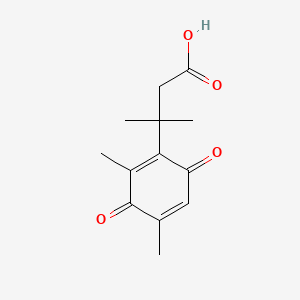

![3-[(2,4-Di-O-acetyl-6-deoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxy-7,8-epoxycard-20(22)-enolide](/img/structure/B1225721.png)


